molecular formula C6H12ClF2NO2 B13633119 methyl (2R)-2-amino-5,5-difluoropentanoate hydrochloride

methyl (2R)-2-amino-5,5-difluoropentanoate hydrochloride

Katalognummer: B13633119
Molekulargewicht: 203.61 g/mol
InChI-Schlüssel: LJSUBCCVAJGMQZ-PGMHMLKASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (2R)-2-amino-5,5-difluoropentanoate hydrochloride is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, two fluorine atoms, and a hydrochloride salt, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of methyl (2R)-2-amino-5,5-difluoropentanoate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a pentanoic acid derivative.

    Amination: The amino group is introduced via amination reactions, often using ammonia or amine derivatives under controlled conditions.

    Esterification: The esterification step involves the reaction of the intermediate with methanol to form the methyl ester.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the compound with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl (2R)-2-amino-5,5-difluoropentanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like alkyl halides or acyl chlorides under mild conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amino derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl (2R)-2-amino-5,5-difluoropentanoate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of methyl (2R)-2-amino-5,5-difluoropentanoate hydrochloride involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways. The presence of fluorine atoms can enhance its binding affinity and specificity towards target proteins, leading to altered cellular functions.

Vergleich Mit ähnlichen Verbindungen

  • Methyl (2R)-2-amino-4,4-difluorobutanoate hydrochloride
  • Methyl (2R)-2-amino-6,6-difluorohexanoate hydrochloride

Comparison: Methyl (2R)-2-amino-5,5-difluoropentanoate hydrochloride is unique due to its specific fluorination pattern and chain length. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications.

Eigenschaften

Molekularformel

C6H12ClF2NO2

Molekulargewicht

203.61 g/mol

IUPAC-Name

methyl (2R)-2-amino-5,5-difluoropentanoate;hydrochloride

InChI

InChI=1S/C6H11F2NO2.ClH/c1-11-6(10)4(9)2-3-5(7)8;/h4-5H,2-3,9H2,1H3;1H/t4-;/m1./s1

InChI-Schlüssel

LJSUBCCVAJGMQZ-PGMHMLKASA-N

Isomerische SMILES

COC(=O)[C@@H](CCC(F)F)N.Cl

Kanonische SMILES

COC(=O)C(CCC(F)F)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.